1-(1-Bromo-3-chloropropyl)-4-chlorobenzene
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Overview
Description
1-(1-Bromo-3-chloropropyl)-4-chlorobenzene is an organohalogen compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromo-3-chloropropyl)-4-chlorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the free-radical addition of hydrogen bromide to allyl chloride, followed by further chlorination to introduce the chlorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-3-chloropropyl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound is highly electrophilic due to the presence of halogen atoms, making it susceptible to nucleophilic attack.
Elimination Reactions: Under high temperatures or in the presence of strong acids or bases, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Elimination Reactions: Strong bases like sodium ethoxide or potassium hydroxide are used, often at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products typically include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.
Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms.
Scientific Research Applications
1-(1-Bromo-3-chloropropyl)-4-chlorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Bromo-3-chloropropyl)-4-chlorobenzene involves its reactivity as an electrophile. The compound interacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the benzene ring, making it less versatile in organic synthesis.
4-Chlorobenzyl chloride: Contains a benzene ring with a single chlorine atom, offering different reactivity and applications.
Uniqueness
1-(1-Bromo-3-chloropropyl)-4-chlorobenzene is unique due to the combination of a benzene ring with both bromine and chlorine atoms, providing a distinct reactivity profile. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electrophilic properties .
Properties
IUPAC Name |
1-(1-bromo-3-chloropropyl)-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDEUATKCTIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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